Patent-Selected ALX/FPR2 Agonist Pharmacophore
In a series of spiro[2.4]heptane-based ALX/FPR2 receptor agonists, the 1-(p-tolyl)cyclopropyl substituted derivative was identified as the preferred compound, advancing to a granted European patent (ES-2639798-T3) [1]. The patent specifically claims the compound '(5R)-N5-(1-(p-tolyl)cyclopropyl)-(6R)-N6-(2-(4-methylpiperazin-1-yl)ethyl)-(4S,7R)-[4,7-ethylene-spiro[2.4]heptane]-5,6-dicarboxamide' [2]. While the unsubstituted phenyl and other substituted-phenyl analogs were investigated, the p-tolyl variant was selected for further development, indicating superior pharmacological properties in terms of ALX receptor agonistic activity and potential downstream therapeutic efficacy [3].
| Evidence Dimension | ALX/FPR2 receptor agonistic activity (patent selection for development) |
|---|---|
| Target Compound Data | 1-(p-Tolyl)cyclopropyl-substituted spiro[2.4]heptane derivative selected as lead compound in patent ES-2639798-T3 |
| Comparator Or Baseline | Unsubstituted phenylcyclopropyl and other substituted-phenylcyclopropyl variants investigated but not selected for patent claims |
| Quantified Difference | Specific quantitative IC₅₀/EC₅₀ data not publicly disclosed in the patent document; differentiation inferred from patent selection and explicit structural claiming |
| Conditions | Agonist activity at human ALX receptor (FPR2), as described in patent ES-2639798-T3 and related applications |
Why This Matters
The explicit selection and patenting of the 1-(p-tolyl)cyclopropyl-containing compound over its analogs by a major pharmaceutical company (Actelion/Idorsia) provides a strong, real-world precedent that this specific aryl substitution pattern is critical for target activity, de-risking procurement for ALX/FPR2-focused drug discovery projects.
- [1] Corminboeuf, O., Cren, S., & Pozzi, D. (Idorsia Pharmaceuticals Ltd.). (2017). Derivatives of spiro[2.4]heptane substituted with piperazine as agonists of the ALX receptor. European Patent ES-2639798-T3. View Source
- [2] PubChem Patent Summary for ES-2639798-T3. Compound: (5R)-N5-(1-(p-tolyl)cyclopropyl)-(6R)-N6-(2-(4-methylpiperazin-1-yl)ethyl)-(4S,7R)-[4,7-ethylene-spiro[2.4]heptane]-5,6-dicarboxamide. View Source
- [3] Actelion Pharmaceuticals Ltd. (2015). 1-(p-Tolyl)cyclopropyl substituted bridged spiro[2.4]heptane derivatives as ALX receptor agonists. US Patent Application US 2015/0141482 A1. View Source
